N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide
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Overview
Description
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide is a useful research compound. Its molecular formula is C19H16F2N2O4 and its molecular weight is 374.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides A study by Mamedov et al. (2016) presents a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a useful formula for anthranilic acid derivatives and oxalamides, potentially applicable in the synthesis of compounds like "N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide" (Mamedov et al., 2016).
Neuroprotective and Antioxidant Activities
Neuroprotective and Antioxidant Effects of Benzofuran-2-Carboxamide Derivatives Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. The study found that these compounds exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage, with certain derivatives showing potent antioxidant activities. This suggests potential applications in neuroprotection and antioxidation (Cho et al., 2015).
Analytical and Toxicological Studies
In vitro Toxicokinetics and Analytical Toxicology of Benzofuran Derivatives Richter et al. (2019) conducted toxicokinetic studies on NBOMe analogues, including benzofuran derivatives. They explored phase I and II metabolism, plasma protein binding, and detectability in standard urine screening approaches. This research provides valuable data for understanding the metabolism and detection of such compounds, which is crucial for clinical and forensic toxicology (Richter et al., 2019).
Synthetic Pathways and Biological Activities
Lewis Acid-Catalyzed Synthesis of Benzofurans Huang et al. (2019) reported a facile method for synthesizing 3-((trifluoromethyl)thio)benzofurans, showcasing a general route to various benzofuran derivatives. This synthesis method could be relevant for creating compounds with similar structural elements to "this compound" and exploring their potential applications (Huang et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to a wide range of bioactivities .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine is known to improve the pharmacokinetic properties of many drugs .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antifungal activities .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-26-17(16-8-11-4-2-3-5-15(11)27-16)10-22-18(24)19(25)23-14-9-12(20)6-7-13(14)21/h2-9,17H,10H2,1H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGZBRMZLLZXOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.